REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:7](F)=[CH:8][CH:9]=1)[C:5]#[N:6].CC[N:13]([CH:17]([CH3:19])[CH3:18])C(C)C.C1(N)CC1>CN1CCCC1=O>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([NH:13][CH:17]2[CH2:19][CH2:18]2)=[C:4]([CH:3]=1)[C:5]#[N:6]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C(=CC1)F
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Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3.34 mL
|
Type
|
reactant
|
Smiles
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C1(CC1)N
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
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Name
|
hexanes
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
partitioned between ethyl acetate and aqueous sodium bicarbonate
|
Type
|
WASH
|
Details
|
The organic layer was washed once with water
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Type
|
CONCENTRATION
|
Details
|
brine, then concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)NC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.66 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |